molecular formula C22H43NO3 B594029 Arachidoyl glycine CAS No. 617703-96-5

Arachidoyl glycine

Cat. No.: B594029
CAS No.: 617703-96-5
M. Wt: 369.59
InChI Key: MUNNIYAZGQGMQR-UHFFFAOYSA-N
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Description

Preparation Methods

Arachidoyl glycine can be synthesized through two primary pathways:

Chemical Reactions Analysis

Arachidoyl glycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its structure and function.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Arachidoyl glycine is unique compared to other similar compounds due to its specific signaling targets and pathways. Similar compounds include:

These compounds share some similarities in their roles within the endocannabinoid system but differ in their specific targets and effects.

Properties

IUPAC Name

2-(icosanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNNIYAZGQGMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348066
Record name N-Icosanoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617703-96-5
Record name N-Icosanoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: Does arachidonoyl glycine affect the Cav3.3 T-type calcium channel current, and how does this differ from its N-arachidonoyl counterpart?

A1: The research indicates that arachidonoyl glycine, possessing a saturated alkyl chain, did not inhibit the Cav3.3 current. [] This is in contrast to N-arachidonoyl glycine (NAGly), which contains an unsaturated alkyl chain and was shown to inhibit the Cav3.3 current. The study suggests that the presence of a saturated alkyl chain in arachidonoyl glycine may hinder its interaction with the Cav3.3 channel, leading to a lack of inhibitory effects. This highlights the importance of structural features, particularly the saturation state of the alkyl chain, in determining the activity of lipids on T-type calcium channels.

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